The compound 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic molecule notable for its potential applications in medicinal chemistry. This compound features a complex structure that combines various functional groups, making it of interest for drug discovery and development.
2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide belongs to the class of acetamides and is characterized by its oxadiazole moiety. Its classification as a pharmaceutical candidate suggests potential biological activity that merits further investigation.
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step organic reactions that incorporate various reagents and conditions.
Technical Details:
The molecular structure of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide can be represented through its structural formula and SMILES notation:
SMILES: CC(C(Nc1noc(-c(cc2)ccc2F)n1)=O)Oc(cc1)cc(C)c1Cl
This notation indicates the arrangement of atoms and the connectivity between them, revealing the presence of a phenoxy group, an oxadiazole ring, and an acetamide functional group.
The compound's molecular weight is approximately 363.78 g/mol. The presence of halogens (chlorine and fluorine) suggests unique reactivity patterns that can influence its biological properties.
The chemical behavior of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide can be explored through various reactions:
Technical Details:
The mechanism of action for 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide is likely related to its interaction with biological targets such as enzymes or receptors.
Data:
Relevant data such as density and vapor pressure remain essential for practical applications .
The potential applications of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2